molecular formula C16H17ClN4O2 B2966522 6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide CAS No. 1259171-34-0

6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide

Cat. No. B2966522
CAS RN: 1259171-34-0
M. Wt: 332.79
InChI Key: RANZEEHEQOBNSN-UHFFFAOYSA-N
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Description

Pyridazine derivatives, such as the one you’re asking about, are heterocycles that contain two adjacent nitrogen atoms . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Pyridazine ring are present in some commercially available drugs and agrochemicals .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered ring with two adjacent nitrogen atoms . The specific structure of “6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide” would include additional functional groups attached to the pyridazine ring, but without specific information or an image, I can’t provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide” would depend on its specific structure. Pyridazine derivatives in general are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .

Mechanism of Action

The mechanism of action of pyridazine derivatives can vary widely depending on the specific compound and its functional groups . Some pyridazine derivatives have been shown to inhibit acetyl cholinesterase .

Safety and Hazards

The safety and hazards associated with “6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide” would depend on its specific properties. Some pyridazine derivatives can be hazardous, with risks including acute toxicity and eye irritation .

Future Directions

The future directions for research on “6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide” would likely depend on its specific properties and potential applications. Pyridazine derivatives are a topic of ongoing research due to their wide range of biological activities and potential uses in medicine and agriculture .

properties

IUPAC Name

6-chloro-N-[1-[4-(propanoylamino)phenyl]ethyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-3-15(22)19-12-6-4-11(5-7-12)10(2)18-16(23)13-8-9-14(17)21-20-13/h4-10H,3H2,1-2H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANZEEHEQOBNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(C)NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide

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